Compound Description: Sibutramine, chemically known as N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, is a medication used for the treatment of obesity. It acts as a serotonin–norepinephrine reuptake inhibitor, increasing levels of these neurotransmitters in the brain, which can lead to appetite suppression and weight loss. []
Compound Description: This compound is a demethylated metabolite of sibutramine in humans. [] Its pharmacological activity and role in sibutramine's mechanism of action are not explicitly detailed in the provided papers.
Relevance: N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine is a structurally related compound to trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol as it shares the central 4-chlorophenylcyclobutyl scaffold and an aminoalkyl side chain, similar to sibutramine. The key difference between this compound and trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is the length and branching of the alkyl chain, as well as the presence of one methyl group on the nitrogen atom in the metabolite, compared to a single hydrogen in the target compound. []
Compound Description: This compound is another human metabolite of sibutramine, formed by further demethylation. [] Similar to the previous metabolite, its specific pharmacological activity is not extensively discussed in the provided papers.
Relevance: 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine exhibits strong structural similarity to trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, primarily due to the conserved 4-chlorophenylcyclobutyl unit and the presence of an alkylamine side chain. The difference lies in the longer, branched nature of the side chain in this sibutramine metabolite compared to the simpler side chain in trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol. []
Compound Description: This compound is a hydroxylated metabolite of sibutramine found in humans. [] It differs from the parent drug by the addition of a hydroxyl group on the terminal carbon of the alkyl side chain.
Relevance: 4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol displays clear structural relatedness to trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol due to the presence of the 4-chlorophenylcyclobutyl group and the aminoalkyl side chain. This metabolite further emphasizes the structural diversity achievable within this class of compounds by varying the substituents on the side chain while maintaining the core scaffold. []
Compound Description: This compound represents a hydroxylated metabolite of sibutramine observed in humans. [] It is characterized by the presence of a hydroxyl group directly on the cyclobutyl ring.
Relevance: Although (+)-PD 128,907 is not structurally similar to trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, it is included due to its action as a dopamine D3 receptor agonist. This suggests that compounds interacting with dopamine receptors, like (+)-PD 128,907, might have pharmacological relevance in understanding the effects of trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, especially if the latter compound exhibits any dopaminergic activity. [, , ]
Compound Description: FTY720 is a sphingosine analog known for its immunosuppressant effects. [] It acts as a prodrug, being phosphorylated in vivo to its active form, which then interacts with sphingosine-1-phosphate receptors. It has shown promise in preventing renal graft rejections and suppressing various autoimmune disorders in animal models and clinical trials. [] Recent studies have revealed that it also interacts with the CB1 cannabinoid receptor, acting as a competitive antagonist. []
Relevance: Although not structurally similar to trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, FTY720's interaction with the CB1 cannabinoid receptor makes it relevant. If trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol demonstrates any activity related to cannabinoid receptors, the antagonistic effects of FTY720 might be useful for comparative studies and understanding potential mechanisms of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.